
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a methylacetanilide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-methylacetanilide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the formulation of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The compound’s chlorinated phenoxy group is believed to play a crucial role in its biological activity by binding to target sites and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
Triclosan: An antimicrobial agent with a chlorinated phenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is unique due to its specific combination of a chlorinated phenoxy group and a methylacetanilide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H12Cl3NO2 |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-2-3-11(17)7-13(9)19-15(20)8-21-14-5-4-10(16)6-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
KQADVIQGVFJKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


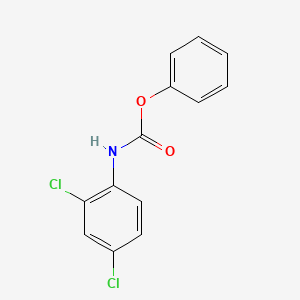

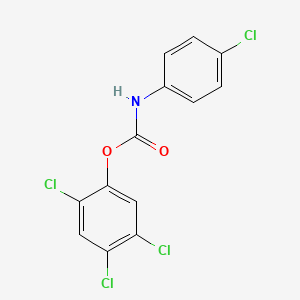
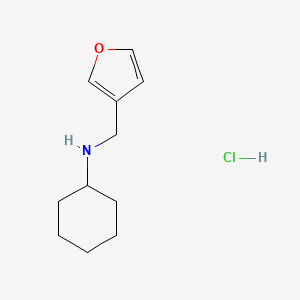
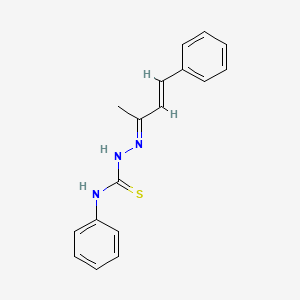



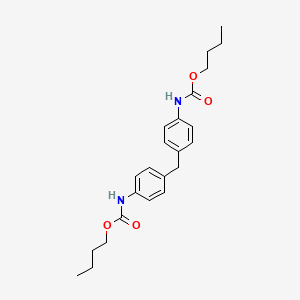
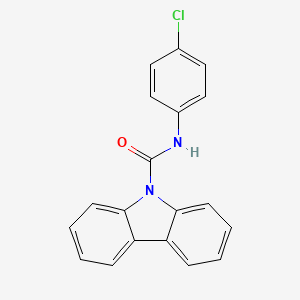
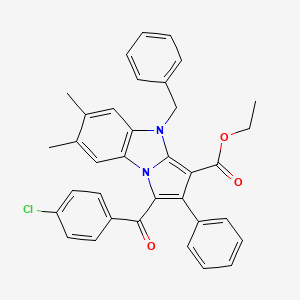
![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)


